molecular formula C11H10Cl3N B112547 3-Chloro-2-(chloromethyl)-4-methylquinoline hydrochloride CAS No. 37781-33-2

3-Chloro-2-(chloromethyl)-4-methylquinoline hydrochloride

Cat. No.: B112547
CAS No.: 37781-33-2
M. Wt: 262.6 g/mol
InChI Key: GPLQWAVBVGCDBW-UHFFFAOYSA-N
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Description

3-Chloro-2-(chloromethyl)-4-methylquinoline hydrochloride is a chemical compound that belongs to the quinoline family. Quinoline derivatives are known for their wide range of applications in medicinal chemistry, particularly as antimalarial, antibacterial, and anticancer agents. The presence of chlorine and methyl groups in the quinoline structure enhances its reactivity and potential for various chemical transformations.

Scientific Research Applications

3-Chloro-2-(chloromethyl)-4-methylquinoline hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent.

    Medicine: Explored for its use in the development of new drugs targeting various diseases.

    Industry: Utilized in the production of dyes, pigments, and other fine chemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-2-(chloromethyl)-4-methylquinoline hydrochloride typically involves the chlorination of 4-methylquinoline. The process can be carried out using reagents such as thionyl chloride or phosphorus pentachloride under controlled conditions. The reaction is usually performed in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reagent concentration, which are crucial for the efficient synthesis of this compound.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-2-(chloromethyl)-4-methylquinoline hydrochloride undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

    Oxidation Reactions: The methyl group can be oxidized to form carboxylic acids or aldehydes.

    Reduction Reactions: The quinoline ring can be reduced to form tetrahydroquinoline derivatives.

Common Reagents and Conditions

    Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products

    Substitution: Formation of amine or thiol derivatives.

    Oxidation: Formation of carboxylic acids or aldehydes.

    Reduction: Formation of tetrahydroquinoline derivatives.

Mechanism of Action

The mechanism of action of 3-Chloro-2-(chloromethyl)-4-methylquinoline hydrochloride involves its interaction with specific molecular targets. The chlorine and methyl groups enhance its binding affinity to enzymes and receptors, leading to the inhibition of their activity. This compound can interfere with DNA replication and protein synthesis, making it effective against microbial and cancer cells.

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-4-methylquinoline
  • 3-Chloro-4-methylquinoline
  • 2-(Chloromethyl)-4-methylquinoline

Uniqueness

3-Chloro-2-(chloromethyl)-4-methylquinoline hydrochloride is unique due to the presence of both chlorine and chloromethyl groups, which provide it with distinct reactivity and biological activity

Properties

IUPAC Name

3-chloro-2-(chloromethyl)-4-methylquinoline;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9Cl2N.ClH/c1-7-8-4-2-3-5-9(8)14-10(6-12)11(7)13;/h2-5H,6H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPLQWAVBVGCDBW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NC2=CC=CC=C12)CCl)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10Cl3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20585809
Record name 3-Chloro-2-(chloromethyl)-4-methylquinoline--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20585809
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

37781-33-2
Record name 3-Chloro-2-(chloromethyl)-4-methylquinoline--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20585809
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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